molecular formula C18H16N4O2S B14943532 N-[3-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-1,2-benzoxazol-5-yl]acetamide

N-[3-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-1,2-benzoxazol-5-yl]acetamide

Cat. No.: B14943532
M. Wt: 352.4 g/mol
InChI Key: POYJILZOIMENMZ-UHFFFAOYSA-N
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Description

N-[3-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-1,2-benzoxazol-5-yl]acetamide is a complex organic compound that features a unique combination of thieno[2,3-b]pyridine and benzoxazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-1,2-benzoxazol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-1,2-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxylated derivatives.

    Reduction: Reduced amines and alcohols.

    Substitution: Substituted amines and acetamides.

Mechanism of Action

The mechanism of action of N-[3-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-1,2-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

N-[3-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-1,2-benzoxazol-5-yl]acetamide

InChI

InChI=1S/C18H16N4O2S/c1-8-6-9(2)20-18-14(8)15(19)17(25-18)16-12-7-11(21-10(3)23)4-5-13(12)24-22-16/h4-7H,19H2,1-3H3,(H,21,23)

InChI Key

POYJILZOIMENMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=NOC4=C3C=C(C=C4)NC(=O)C)N)C

Origin of Product

United States

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